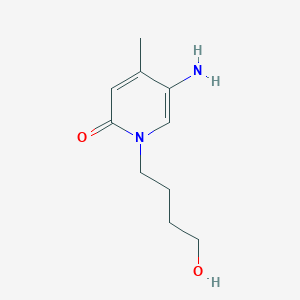
5-Amino-1-(4-hydroxybutyl)-4-methylpyridin-2(1h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-1-(4-hydroxybutyl)-4-methylpyridin-2(1h)-one is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyridinone core with an amino group at the 5-position, a hydroxybutyl chain at the 1-position, and a methyl group at the 4-position. Its structure allows it to participate in a variety of chemical reactions, making it valuable for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(4-hydroxybutyl)-4-methylpyridin-2(1h)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyridine derivative.
Functional Group Introduction: The amino group is introduced at the 5-position using nitration followed by reduction.
Hydroxybutyl Chain Addition: The hydroxybutyl chain is added through a substitution reaction, often involving a halogenated butanol derivative.
Methyl Group Addition: The methyl group is introduced at the 4-position using alkylation reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-1-(4-hydroxybutyl)-4-methylpyridin-2(1h)-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxybutyl chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and hydroxybutyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenated reagents and bases like sodium hydroxide are commonly employed.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
5-Amino-1-(4-hydroxybutyl)-4-methylpyridin-2(1h)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-Amino-1-(4-hydroxybutyl)-4-methylpyridin-2(1h)-one involves its interaction with specific molecular targets. The amino and hydroxybutyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-1-(4-hydroxybutyl)-4-methylpyridin-2(1h)-one: shares similarities with other pyridinone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.
Eigenschaften
Molekularformel |
C10H16N2O2 |
|---|---|
Molekulargewicht |
196.25 g/mol |
IUPAC-Name |
5-amino-1-(4-hydroxybutyl)-4-methylpyridin-2-one |
InChI |
InChI=1S/C10H16N2O2/c1-8-6-10(14)12(7-9(8)11)4-2-3-5-13/h6-7,13H,2-5,11H2,1H3 |
InChI-Schlüssel |
OARPZJPQPNPQJE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)N(C=C1N)CCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


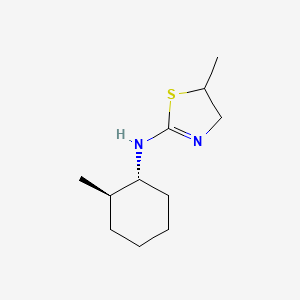
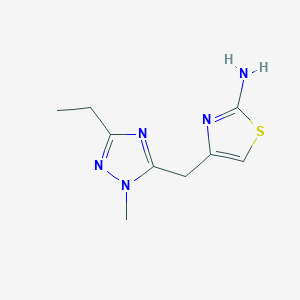
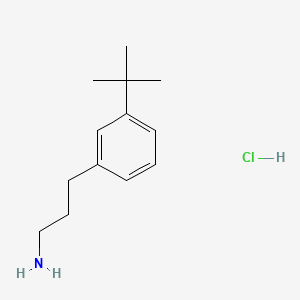
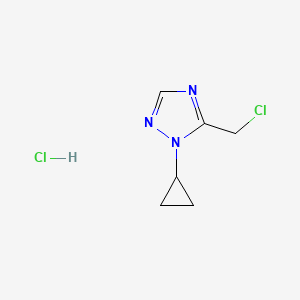
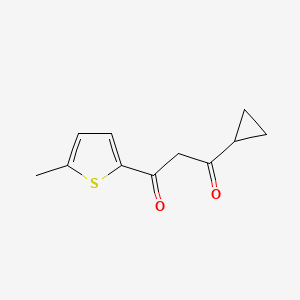
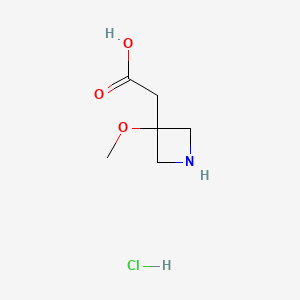
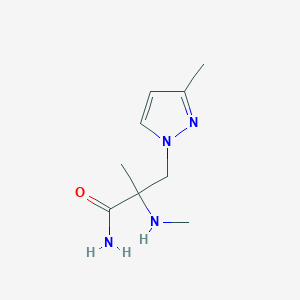
![(1S,5R)-4-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one](/img/structure/B13484907.png)
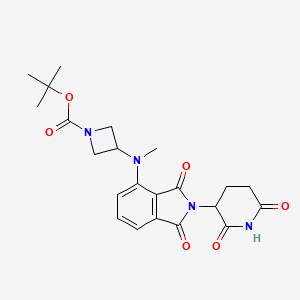
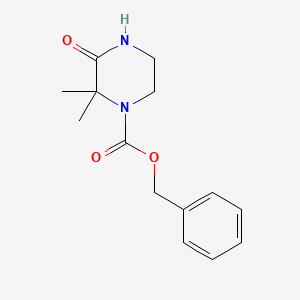
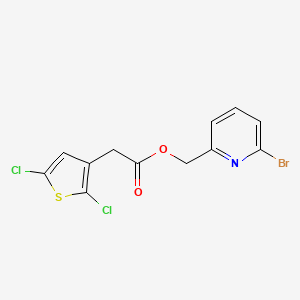
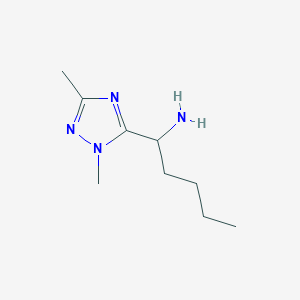
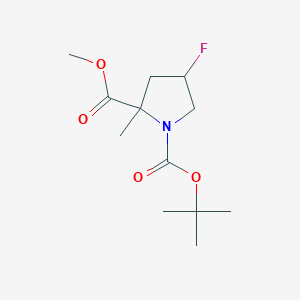
![Ethyl 2,2-difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetate](/img/structure/B13484962.png)
